molecular formula C15H13NO4 B3040475 methyl 2-(4-nitrophenyl)-2-phenylacetate CAS No. 207500-10-5

methyl 2-(4-nitrophenyl)-2-phenylacetate

Cat. No.: B3040475
CAS No.: 207500-10-5
M. Wt: 271.27 g/mol
InChI Key: JMRXEYLTVZUDJR-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenyl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a phenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-nitrophenyl)-2-phenylacetate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(4-nitrophenyl)-2-phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-nitrophenyl is coupled with a phenylacetate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-nitrophenyl)-2-phenylacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-phenylacetate.

    Oxidation: 2-(4-nitrophenyl)-2-phenylacetic acid.

    Substitution: 2-(4-methoxyphenyl)-2-phenylacetate.

Scientific Research Applications

Methyl 2-(4-nitrophenyl)-2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-nitrophenyl)-2-phenylacetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminophenyl)-2-phenylacetate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-(4-methoxyphenyl)-2-phenylacetate: Similar structure but with a methoxy group instead of a nitro group.

    Methyl 2-(4-chlorophenyl)-2-phenylacetate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Methyl 2-(4-nitrophenyl)-2-phenylacetate is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making the compound a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(4-nitrophenyl)-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-20-15(17)14(11-5-3-2-4-6-11)12-7-9-13(10-8-12)16(18)19/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRXEYLTVZUDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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